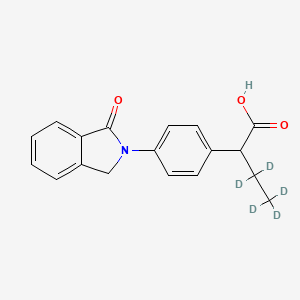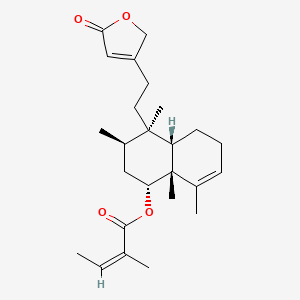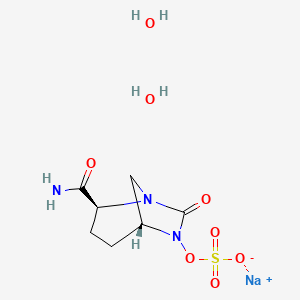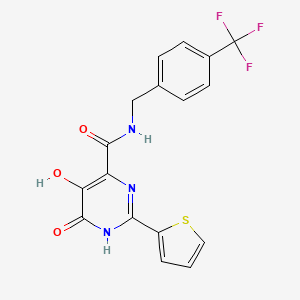
Epicoprostanol-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Epicoprostanol-d5 is a deuterium-labeled derivative of epicoprostanol. Epicoprostanol is a compound found in adipocere, which is a waxy substance formed during the decomposition of body fat in moist environments. The deuterium labeling in this compound is used to trace and study the compound’s behavior in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
Epicoprostanol-d5 is synthesized by the reduction of coprostanone using lithium aluminum deuteride. The reaction involves the replacement of hydrogen atoms with deuterium atoms, resulting in the formation of this compound. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to achieve the desired isotopic labeling. The product is then purified using chromatographic techniques to ensure high purity and isotopic enrichment.
化学反応の分析
Types of Reactions
Epicoprostanol-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more saturated compounds.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated derivatives or other substituted compounds.
科学的研究の応用
Epicoprostanol-d5 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the fate of sterols in biological systems.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of sterol-based drugs.
Industry: Applied in the development of new materials and chemical processes involving sterols.
作用機序
The mechanism of action of epicoprostanol-d5 involves its incorporation into biological systems where it mimics the behavior of natural epicoprostanol. The deuterium labeling allows for the tracking of the compound through various metabolic pathways. This compound interacts with enzymes and receptors involved in sterol metabolism, providing insights into the molecular targets and pathways.
類似化合物との比較
Similar Compounds
Coprostanol: A similar sterol found in feces, produced by the reduction of cholesterol.
Cholestanol: Another sterol with a similar structure, found in various tissues.
Epicholestanol: A stereoisomer of cholestanol with different spatial arrangement of atoms.
Uniqueness
Epicoprostanol-d5 is unique due to its deuterium labeling, which provides a distinct advantage in tracing and studying the compound in various scientific applications. The isotopic labeling allows for precise tracking and quantification, making it a valuable tool in research.
特性
分子式 |
C27H48O |
|---|---|
分子量 |
393.7 g/mol |
IUPAC名 |
(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20-,21-,22+,23-,24+,25+,26+,27-/m1/s1/i13D2,17D2,21D |
InChIキー |
QYIXCDOBOSTCEI-AQNUQCFSSA-N |
異性体SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CC[C@@H]4[C@H](C)CCCC(C)C)C)C)([2H])[2H])O |
正規SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


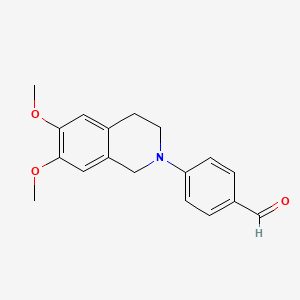
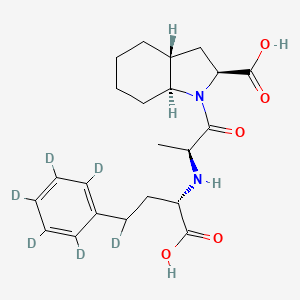


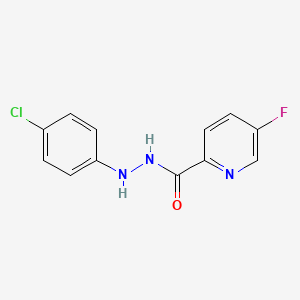
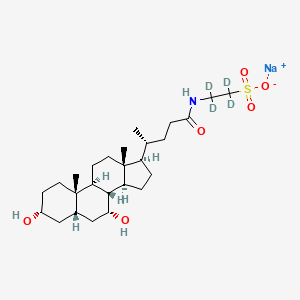


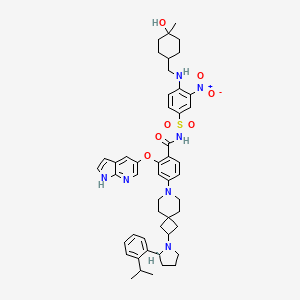
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400370.png)
